(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
CAS No.: 622814-73-7
Cat. No.: VC7485551
Molecular Formula: C22H20O7
Molecular Weight: 396.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622814-73-7 |
|---|---|
| Molecular Formula | C22H20O7 |
| Molecular Weight | 396.395 |
| IUPAC Name | prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3/b19-11- |
| Standard InChI Key | XCNKFVUHKMKCKT-ODLFYWEKSA-N |
| SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characterization
The compound’s molecular formula is C₂₂H₂₀O₇, with a molecular weight of 396.395 g/mol . Its IUPAC name, prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate, reflects the Z-configuration of the benzylidene group and the ester-linked allyl acetate side chain. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 622814-73-7 |
| SMILES | COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C |
| InChIKey | XCNKFVUHKMKCKT-ODLFYWEKSA-N |
| PubChem CID | 1756213 |
The benzofuran core (a fused furan-benzene system) is substituted at the 2-position with a 2,3-dimethoxybenzylidene group and at the 6-position with an allyl acetate side chain . The Z-configuration of the benzylidene double bond is critical for maintaining planar conjugation, which influences electronic properties and biological interactions.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
-
Benzofuran Core Formation: Cyclization of substituted phenols via oxidative coupling or acid-catalyzed reactions generates the 3-oxo-2,3-dihydrobenzofuran intermediate.
-
Condensation Reaction: The 2-position is functionalized through a Knoevenagel condensation between 3-oxo-benzofuran-6-ol and 2,3-dimethoxybenzaldehyde, facilitated by base catalysis.
-
Esterification: The phenolic oxygen at the 6-position undergoes alkylation with allyl bromoacetate to introduce the allyl acetate group.
Methoxy groups on the benzylidene moiety enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), enabling efficient purification via column chromatography.
Reactivity Profile
-
Electrophilic Substitution: The electron-rich benzofuran core is susceptible to electrophilic attack at the 5-position, though steric hindrance from the benzylidene group may limit reactivity.
-
Ester Hydrolysis: The allyl acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a potential prodrug strategy.
-
Photochemical Stability: Conjugation across the benzylidene-benzofuran system may confer sensitivity to UV light, necessitating storage in opaque containers .
Applications in Drug Development
Solubility and Bioavailability
While solubility data remain unreported, computational models predict moderate lipophilicity (LogP ≈ 3.2), suggesting adequate blood-brain barrier permeability for CNS-targeted therapies . The allyl ester moiety serves as a hydrolyzable prodrug motif, potentially improving oral bioavailability.
Structural Analogues and SAR
Comparative analysis with related compounds highlights:
-
Methoxy Positioning: 2,3-Dimethoxy substitution optimizes hydrogen bonding with target proteins vs. 2,5-dimethoxy analogues .
-
Ester Flexibility: Allyl esters balance stability and metabolic activation compared to bulkier alkyl variants.
Challenges and Future Directions
Preclinical Validation
In vitro toxicity profiling and in vivo pharmacokinetic studies are critical next steps. Collaborative efforts with academic labs could accelerate translational research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume